2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(9-oxoxanthen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXSNUYSRAFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide
Retrosynthetic Analysis of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide
A retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical and common disconnection is at the amide bond, a robust and well-established linkage in organic synthesis. This primary disconnection leads to two key precursors: 3-amino-9H-xanthen-9-one and 2-bromobenzoyl chloride (or 2-bromobenzoic acid).
Further disconnection of the 3-amino-9H-xanthen-9-one intermediate can be envisioned through the nitration of a 9H-xanthen-9-one precursor, followed by reduction of the nitro group to an amine. The 9H-xanthen-9-one core itself can be synthesized through various methods, often involving the cyclization of precursors like salicylic (B10762653) acid and a substituted phenol.
Exploration of Synthetic Pathways to this compound
Based on the retrosynthetic analysis, the forward synthesis can be strategically planned. The key steps involve the formation of the benzamide (B126) bond, potential coupling strategies to build the xanthene core, and the introduction of the bromine atom onto the benzoyl moiety.
The formation of the amide bond is the crucial final step in the proposed synthetic route. This can be achieved through the reaction of 3-amino-9H-xanthen-9-one with an activated derivative of 2-bromobenzoic acid.
A common and efficient method is the use of 2-bromobenzoyl chloride . The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. A variety of solvents can be employed, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common choices.
Alternatively, direct coupling of 2-bromobenzoic acid with 3-amino-9H-xanthen-9-one can be accomplished using a range of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.gov The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and suppress side reactions. sciepub.com
The choice between using the acid chloride or a direct coupling reaction will depend on factors such as the availability of reagents, desired reaction conditions, and the scale of the synthesis.
Modern cross-coupling reactions could also be employed to construct the C-N bond on the xanthene core. For instance, a Buchwald-Hartwig amination of 3-bromo-9H-xanthen-9-one with a suitable ammonia (B1221849) equivalent could be a viable, albeit more complex, alternative. Such strategies offer a high degree of control and functional group tolerance. rsc.org
In the proposed retrosynthesis, the bromine atom is already present in the 2-bromobenzoic acid precursor, which is a commercially available and convenient starting material. However, if a synthetic route starting from benzoic acid were to be considered, the bromination of the benzoyl moiety would be a necessary step.
Direct bromination of benzoyl chloride or benzoic acid would lead to a mixture of isomers, with the meta-position being favored due to the deactivating effect of the carbonyl group. Therefore, a more regioselective approach would be required. One possibility is to start with a precursor that has a directing group, which is later converted to the carboxylic acid. For instance, the bromination of 2-nitrotoluene, followed by oxidation of the methyl group, would yield 2-bromo-6-nitrobenzoic acid. Subsequent reduction of the nitro group and diazotization followed by reduction would provide 2-bromobenzoic acid. Given the ready availability of 2-bromobenzoic acid, this multi-step approach is less practical for the synthesis of the target molecule.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the final amidation step include the choice of solvent, base, temperature, and reaction time.
| Parameter | Variation | Rationale |
| Solvent | Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide | The polarity and solubility of reactants can significantly impact reaction rates. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine | The basicity and steric hindrance of the base can influence the reaction's efficiency and prevent side reactions. |
| Temperature | 0 °C to room temperature to reflux | Controlling the temperature can help manage the exothermic nature of the reaction and minimize byproduct formation. |
| Reaction Time | 1 to 24 hours | Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time. |
For the amidation reaction using a coupling agent, the choice of the coupling agent and any additives is also a critical point for optimization.
| Parameter | Variation | Rationale |
| Coupling Agent | DCC, EDC, HBTU, BOP | Different coupling agents have varying efficiencies and compatibilities with different substrates. nih.gov |
| Additive | HOBt, DMAP | Additives can accelerate the reaction and reduce the risk of racemization if chiral centers are present. |
Systematic variation of these parameters in small-scale trial reactions would allow for the identification of the optimal conditions for the synthesis of this compound. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
One significant green approach is the use of catalytic methods for the amidation step. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, with water being the only byproduct. sciepub.comsciepub.com This method avoids the use of stoichiometric activating agents and the generation of significant waste. walisongo.ac.id
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Direct amidation using a catalyst like boric acid maximizes the incorporation of reactant atoms into the final product. walisongo.ac.id |
| Use of Safer Solvents | Exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) or even water for certain steps can reduce environmental impact. |
| Catalysis | Employing catalytic amounts of reagents, such as in the boric acid-catalyzed amidation or catalytic hydrogenation, is preferable to stoichiometric reagents. sciepub.com |
| Energy Efficiency | Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.govresearchgate.net |
Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory bench to industrial production introduces a host of challenges that must be addressed to ensure the process is efficient, safe, cost-effective, and environmentally sustainable. longdom.org Key considerations revolve around reagent selection, process optimization, and product purification. acs.org
Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of reagents are paramount. researchgate.net While thionyl chloride is effective for creating the acyl chloride, its corrosive and toxic nature requires specialized handling equipment. Alternative, less hazardous coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., PyBOP), might be considered, although they can be more expensive and generate significant waste. scribd.com
Solvent choice is also critical. Solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), while effective, are environmentally problematic and face increasing regulatory scrutiny. researchgate.net Identifying greener, less toxic alternative solvents is a key goal in process chemistry. For amidation reactions, options might include ethyl acetate (B1210297), toluene, or even aqueous systems under specific conditions, though the low solubility of the reactants could pose a challenge. acs.org
Process Optimization and Safety: Optimizing reaction conditions is crucial for maximizing yield and minimizing costs. This includes fine-tuning parameters such as reactant stoichiometry, reaction temperature, and mixing efficiency.
Heat Management: Amidation reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires reactors with appropriate cooling systems and careful control over the rate of reagent addition.
Mass Transfer: In large reactors, ensuring adequate mixing can be difficult, especially if solids are present. Poor mixing can lead to localized "hot spots" or incomplete reactions. acs.org
Byproduct Removal: The HCl gas evolved during the formation of the acyl chloride and the subsequent amidation must be safely scrubbed. The base used to neutralize HCl forms a salt (e.g., triethylamine hydrochloride), which must be efficiently removed during work-up.
Purification: Purification is often a major bottleneck in large-scale production. While column chromatography is a powerful tool in the lab, it is generally impractical and expensive for multi-kilogram or ton-scale production. The preferred method for purifying solid products like this compound is recrystallization. researchgate.net Developing a robust recrystallization procedure involves extensive solvent screening to find a system that provides high purity and high recovery. The process must be reproducible and scalable. Alternative purification methods could include slurry washes or trituration to remove specific impurities.
| Consideration | Laboratory Scale | Industrial Scale |
| Reagent Choice | High reactivity is prioritized (e.g., SOCl₂, oxalyl chloride). | Cost, safety, and atom economy are critical. Safer coupling agents or catalytic methods are explored. researchgate.netscribd.com |
| Solvent | Performance is key (e.g., DCM, DMF). | Environmental impact, safety, and ease of recovery are major factors. Greener solvents are preferred. acs.org |
| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with precise thermal fluid control are required for managing exotherms. |
| Purification | Column chromatography is common. | Recrystallization, precipitation, and slurry washes are the primary methods. researchgate.net |
| Process Safety | Standard fume hood procedures. | Comprehensive process hazard analysis (PHA), specialized equipment, and containment strategies are mandatory. |
| Waste Management | Solvents and byproducts are collected for disposal. | Waste streams must be minimized, treated, and recycled where possible to reduce environmental impact and cost. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
While the theoretical exact mass can be calculated, no experimental HRMS data has been published to provide the precise mass measurement required to confirm the elemental composition and molecular formula of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide.
Fragmentation Pathway Analysis of this compound
This analysis would typically involve the use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The compound would be ionized, and the resulting molecular ion and its fragment ions would be analyzed. A detailed study would propose fragmentation mechanisms and pathways based on the observed mass-to-charge (m/z) ratios of the fragments, which would elucidate the compound's structural connectivity. Without this experimental data, any discussion of fragmentation pathways would be purely speculative.
Single Crystal X-ray Diffraction Analysis of this compound
Crystal Packing and Intermolecular Interactions
From the solved crystal structure, the arrangement of molecules within the crystal lattice (crystal packing) can be analyzed. This involves identifying and characterizing intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking, and van der Waals forces that stabilize the crystal structure. This information is crucial for understanding the solid-state properties of the compound.
Conformational Analysis in Solid State
Single-crystal X-ray diffraction would provide the exact conformation of the molecule in the solid state. This includes determining the dihedral angles between the planes of the xanthenone core and the bromobenzamide substituent, as well as the torsion angles within the amide linkage. This data provides insight into the molecule's rigidity and preferred spatial arrangement.
In the absence of these foundational experimental results for this compound, a scientifically rigorous article on these specific topics cannot be constructed.
Theoretical and Computational Studies of 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide
Quantum Chemical Calculations of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its optimized geometry, including bond lengths and angles.
The electronic properties and reactivity can be further understood through the Molecular Electrostatic Potential (MESP). MESP maps illustrate the charge distribution and are useful for identifying regions prone to electrophilic or nucleophilic attack. mdpi.com For the target molecule, the oxygen atom of the carbonyl group on the xanthone (B1684191) ring and the amide linkage would be expected to be regions of high negative potential, while the hydrogen of the amide group would be a site of positive potential.
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C1-C7 (Amide) | 1.5168 |
| Bond Length | C-C (Aromatic Ring avg.) | ~1.39 |
Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
DFT calculations are highly effective in predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the computed vibrational frequencies. For the 2-bromobenzamide portion, characteristic peaks for the amide group, such as N-H stretching and C=O stretching, would be expected. chalcogen.ro The xanthone structure contributes its own characteristic vibrations, including those from the aromatic rings and the central pyrone ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated. The xanthone core typically displays seven distinct carbon signals in its ¹³C-NMR spectrum. nih.gov The positions of substituents, such as the amide group at the 3-position and the bromine atom on the benzamide (B126) ring, would cause predictable shifts in the signals of nearby carbon and hydrogen atoms. These theoretical predictions are invaluable for interpreting experimental spectra.
| Spectroscopy | Functional Group/Atom | Expected Frequency (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| IR | N-H Stretch (Amide) | ~3400-3300 |
| IR | C=O Stretch (Amide) | ~1680-1650 |
| IR | C=O Stretch (Xanthone) | ~1660-1640 |
| ¹H NMR | N-H (Amide) | ~8.5-9.5 |
| ¹³C NMR | C=O (Amide) | ~165-175 |
| ¹³C NMR | C=O (Xanthone) | ~175-185 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO is likely to be distributed over the electron-rich parts of the molecule, such as the xanthone ring system and the benzamide moiety, while the LUMO would likely be centered on the electron-deficient carbonyl groups and aromatic systems. DFT calculations for related xanthone and benzamide derivatives show that these molecules possess significant reactivity, which is reflected in their HOMO-LUMO energy gaps. chalcogen.roresearchgate.net
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~3.0 to 4.5 |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
Conformational Landscape and Flexibility
MD simulations can map the conformational landscape of this compound. While the xanthone core is largely planar and rigid, the molecule possesses flexibility due to rotation around several single bonds:
The C-N bond of the amide linkage.
The bond connecting the xanthone ring to the amide nitrogen.
The bond connecting the benzamide carbonyl group to its phenyl ring.
These rotational degrees of freedom allow the molecule to adopt various conformations. Conformational analysis can identify the most stable, low-energy structures. christuniversity.in Studies on similar bi-aryl or amide-linked systems often reveal the presence of multiple stable conformers that can coexist. researchgate.net
Solvent Effects on Molecular Conformation
The surrounding solvent can significantly influence a molecule's preferred conformation and its properties. MD simulations can explicitly model solvent molecules to study these effects. The solubility of the parent xanthone molecule varies depending on the polarity of the solvent, with higher solubility in solvents of intermediate polarity like ethyl acetate (B1210297) and acetone. nih.gov
For this compound, polar solvents would likely interact with the polar amide group and the carbonyl functions, potentially stabilizing certain conformations through hydrogen bonding or dipole-dipole interactions. In contrast, nonpolar solvents would favor conformations where the nonpolar aromatic surfaces are more exposed. MD simulations can quantify these solvent effects on the conformational equilibrium and provide a more realistic picture of the molecule's behavior in solution.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
There is no specific data from published research regarding the Molecular Electrostatic Potential (MEP) or Fukui Function analysis for this compound.
MEP analysis is a valuable computational tool used to visualize the electron density around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with biological macromolecules. Similarly, Fukui functions are used in computational chemistry to describe the electron density changes when the number of electrons in a molecule is altered, which helps in predicting the local reactivity of different atomic sites within the molecule.
Without dedicated computational studies on this compound, a detailed description of its electrostatic potential and reactivity profile remains speculative.
In Silico Prediction of Biological Targets and Binding Modes via Molecular Docking
Currently, there are no specific molecular docking studies for this compound that have been made publicly available.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding of a potential drug candidate to a specific protein target. The results of such studies, typically presented as binding affinities and interaction modes, provide insights into the compound's potential biological activity.
While in silico methods are widely used to screen compounds against various biological targets, the specific targets and binding interactions for this compound have not been reported. Therefore, no data on its predicted biological targets or binding modes can be presented.
Due to the absence of available scientific literature and research data specifically detailing the biological activities of the chemical compound this compound, a comprehensive article on its pharmacological properties cannot be generated at this time.
Extensive searches of scientific databases and scholarly articles have yielded no specific information regarding the in vitro assessment of receptor binding, enzyme inhibition, or mechanistic studies on the cellular pathways modulated by this particular compound. Consequently, there is no data to report on its effects on cellular signaling, gene expression, or protein regulation. Furthermore, information pertaining to the interactions of this compound with biological macromolecules, such as protein-ligand interactions and DNA/RNA binding studies, is not available in the current body of scientific literature.
While research exists for structurally related compounds containing the xanthenone or benzamide moiety, this information is not directly applicable to the specific molecule requested. The precise biological effects of a chemical compound are highly dependent on its exact structure, and therefore, extrapolating data from analogous compounds would be scientifically inaccurate.
Further empirical research, including synthesis and comprehensive biological evaluation, is required to elucidate the pharmacological profile of this compound. Without such studies, any discussion of its biological activities would be purely speculative.
Therefore, the requested article, with its detailed outline focusing on specific biological activities and mechanisms of action, cannot be produced.
Investigation of Biological Activities and Mechanisms of Action for 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide
Structure-Activity Relationships (SAR) Pertaining to the Biological Profile of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide and its Analogs
The biological activity of this compound is intrinsically linked to its distinct chemical architecture, which comprises a xanthenone core, a benzamide (B126) side chain, and a bromine substituent. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented, a comprehensive analysis of related xanthenone and benzamide analogs provides valuable insights into the key structural features governing its biological profile.
The xanthenone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of xanthenone derivatives is highly dependent on the type, number, and position of their substituents.
Investigations into various xanthenone derivatives have demonstrated that modifications to the core structure can significantly impact their biological efficacy. For instance, the presence of hydroxyl groups on the xanthenone ring has been shown to be a critical factor in the antioxidant activity of these compounds. Furthermore, the introduction of nitrogen-containing heterocyclic rings can enhance the anticancer properties of xanthone (B1684191) derivatives.
In the context of this compound, the N-(9-oxo-9H-xanthen-3-yl)benzamide portion itself represents a key pharmacophore. The amide linkage provides a degree of rotational flexibility, allowing the molecule to adopt various conformations to interact with biological targets. The position of this benzamide substituent on the xanthenone ring is also likely to be a crucial determinant of activity. Studies on other substituted xanthenones have shown that the substitution pattern significantly influences their biological effects.
The bromine atom on the benzamide ring is another important feature. Halogen substituents can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule. In many drug candidates, the introduction of a halogen atom can lead to enhanced binding affinity for target proteins and improved pharmacokinetic properties. For example, in a series of aminoalkanol derivatives of xanthone, the presence of a chlorine atom was identified as a structural feature that predetermined the compound's activity. researchgate.net
The following interactive table summarizes the structure-activity relationships for a series of hypothetical analogs of this compound, based on general principles observed in related compound series.
| Analog | Modification | Predicted Biological Activity |
| Analog 1 | Replacement of bromine with hydrogen | Potentially reduced activity due to loss of halogen bonding interactions and altered electronics. |
| Analog 2 | Replacement of bromine with fluorine | May exhibit altered target selectivity and improved membrane permeability. |
| Analog 3 | Hydroxylation of the xanthenone core | Could introduce antioxidant properties and potentially alter primary biological activity. |
| Analog 4 | Shifting the benzamide to a different position on the xanthenone ring | Likely to significantly impact binding to target molecules and overall activity. |
| Analog 5 | Replacement of the benzamide with a different aromatic amide | Could lead to a change in the spectrum of biological activity. |
Cellular Uptake and Intracellular Distribution Studies of this compound (excluding pharmacokinetic or ADME/Tox in vivo profiling)
The ability of this compound to exert a biological effect is contingent on its capacity to traverse the cell membrane and reach its intracellular targets. While specific studies on the cellular uptake and distribution of this particular compound are limited, research on structurally related xanthene dyes and other aromatic compounds provides a basis for understanding its likely cellular behavior.
The cellular uptake of molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The physicochemical properties of this compound, such as its lipophilicity and molecular size, will play a significant role in determining its primary mode of entry into cells. The presence of the relatively nonpolar xanthenone core and the bromo-substituted benzene (B151609) ring suggests that passive diffusion across the lipid bilayer of the cell membrane is a probable mechanism of uptake.
Studies on other xanthene derivatives have provided some insights into their cellular transport. For example, research on the xanthene dye rose bengal, which is also halogenated, has shown that it can pass through the cell membrane. nih.gov However, its intracellular localization may differ from that of non-halogenated analogs like fluorescein, highlighting the significant influence of subtle structural changes on cellular permeability and distribution. nih.gov
Once inside the cell, this compound is likely to distribute among various subcellular compartments based on its chemical properties. The aromatic and relatively hydrophobic nature of the molecule may lead to its association with intracellular membranes, such as the endoplasmic reticulum and mitochondria. The potential for specific interactions with intracellular proteins could also dictate its localization. For instance, some xanthenone derivatives have been found to act on mitochondrial pathways. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide Derivatives
Rational Design of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide Analogs
The rational design of analogs of the lead compound, this compound, is centered on a systematic investigation of how chemical modifications influence biological activity. This process involves altering specific parts of the molecule, namely the benzamide (B126) moiety and the xanthene core, to probe the chemical space and optimize desired properties.
Modifications to the Benzamide Moiety (e.g., substituent effects)
The benzamide portion of the molecule presents a rich opportunity for modification. The nature, position, and size of substituents on the phenyl ring can significantly impact the compound's electronic and steric properties, thereby influencing its interaction with biological targets.
Key modifications can include:
Steric Effects : Varying the size of the substituent, from a small fluorine atom to a bulky tert-butyl group, can probe the steric tolerance of the binding site.
Positional Isomerism : Moving the bromo substituent from the ortho to the meta or para position can help to map the topology of the binding pocket.
Table 1: Hypothetical Analogs with Modifications to the Benzamide Moiety and Their Predicted Effects
| Compound ID | Modification | Predicted Effect on Activity |
| A-1 | 4-methoxy substituent | Increased electron density, potential for enhanced hydrogen bonding. |
| A-2 | 4-nitro substituent | Decreased electron density, potential for altered binding interactions. |
| A-3 | 3-bromo substituent | Altered steric and electronic profile compared to the parent compound. |
| A-4 | 4-tert-butyl substituent | Increased lipophilicity and steric bulk. |
Modifications to the Xanthene Core (e.g., ring variations, substitution)
Strategic modifications may involve:
Substitution on the Xanthene Rings : Introducing substituents such as halogens, alkyl, or alkoxy groups onto the aromatic rings of the xanthene core can modulate lipophilicity and electronic properties.
Ring Variation : Replacing the xanthene oxygen with other heteroatoms like sulfur (thioxanthene) or nitrogen (acridine) can significantly alter the geometry and electronic distribution of the core structure. nih.gov
Synthesis and Characterization of Designed Analogs
The synthesis of the designed analogs typically follows a multi-step reaction sequence. A common approach involves the amidation of a substituted aminoxanthenone with a corresponding substituted benzoyl chloride.
The general synthetic route can be outlined as follows:
Synthesis of the appropriate 3-amino-9H-xanthen-9-one intermediate. This can be achieved through the reduction of a corresponding nitro-xanthenone. nih.gov
Synthesis of the desired substituted benzoyl chloride from the corresponding benzoic acid.
Coupling of the aminoxanthenone with the benzoyl chloride in the presence of a base to yield the final N-(9-oxo-9H-xanthen-3-yl)benzamide analog. cyberleninka.ru
The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) : To elucidate the molecular structure.
Mass Spectrometry (MS) : To confirm the molecular weight.
Infrared (IR) Spectroscopy : To identify functional groups.
High-Performance Liquid Chromatography (HPLC) : To determine purity.
Comparative Biological Activity Assessment of Analogs
Once synthesized and characterized, the analogs undergo biological evaluation to determine their activity relative to the parent compound. The specific assays depend on the therapeutic target of interest. For instance, if the compounds are being investigated as potential anticancer agents, their antiproliferative activity against various cancer cell lines would be assessed. nih.govtandfonline.com
The results from these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates higher potency.
Table 2: Illustrative Comparative Biological Activity Data (Antiproliferative Activity against a Hypothetical Cancer Cell Line)
| Compound ID | IC50 (µM) |
| Parent Compound | 1.5 |
| A-1 | 0.8 |
| A-2 | 5.2 |
| A-3 | 2.1 |
| A-4 | >10 |
From this hypothetical data, one might infer that an electron-donating group at the 4-position of the benzamide ring (A-1) enhances activity, while a bulky electron-withdrawing group (A-2) or a large steric group (A-4) is detrimental.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity or physicochemical properties, respectively. tandfonline.com These models can then be used to predict the activity of novel compounds and guide further design efforts.
Selection of Molecular Descriptors
The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors : Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).
3D Descriptors : Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, volume).
Physicochemical Descriptors : Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
The selection of the most relevant descriptors is a critical step and is often achieved through statistical methods like partial least squares (PLS) or machine learning algorithms. tandfonline.com These selected descriptors form the basis of the predictive QSAR/QSPR model. For xanthene derivatives, descriptors related to hydrophobicity, electronic properties, and molecular shape have been shown to be important for their biological activity. tandfonline.com
Model Development and Validation
The development of robust predictive models for the biological activity of this compound derivatives is crucial for guiding the synthesis of new analogues with enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this process. These models establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities.
The development process for such models typically begins with the compilation of a dataset of synthesized derivatives and their corresponding biological activity data, often expressed as IC₅₀ or EC₅₀ values. These values are then converted to a logarithmic scale (pIC₅₀ or pEC₅₀) to ensure a linear relationship with the free energy of binding.
A critical step in model development is the selection of relevant molecular descriptors that accurately represent the structural features influencing biological activity. For xanthone (B1684191) and benzamide derivatives, a variety of descriptors are often considered. A QSAR study on xanthone derivatives with anticancer activity identified several key molecular descriptors, including dielectric energy, hydroxyl group count, the logarithm of the partition coefficient (LogP), a 3rd order shape index, and the solvent-accessible surface area, as being significantly correlated with their anticancer effects. nih.gov Similarly, studies on substituted benzamides have highlighted the importance of topological descriptors and molecular connectivity indices in modeling their antimicrobial activity. nih.gov
Once the descriptors are selected, a mathematical model is generated using statistical methods like multiple linear regression (MLR). The goal is to create an equation that can reliably predict the biological activity of new, unsynthesized compounds. For instance, a hypothetical QSAR model for a series of N-(9-oxo-9H-xanthen-3-yl)benzamide derivatives might take the following form:
pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.
In addition to 2D-QSAR, 3D-QSAR methods like CoMFA and CoMSIA provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. nih.gov These methods involve aligning the molecules in the dataset and calculating their steric and electrostatic fields. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model.
The validation of any developed model is a crucial step to ensure its reliability and predictive power. This is typically achieved through both internal and external validation techniques. Internal validation often involves the leave-one-out (LOO) cross-validation method, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high cross-validated correlation coefficient (q²) indicates good internal consistency.
External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. The predictive ability of the model is then assessed by the predictive correlation coefficient (r²_pred). A high r²_pred value signifies that the model can accurately predict the activity of new compounds.
A representative summary of statistical parameters from a hypothetical 3D-QSAR study on a series of N-(9-oxo-9H-xanthen-3-yl)benzamide derivatives is presented in the table below, illustrating the typical validation metrics.
| Statistical Parameter | CoMFA Model | CoMSIA Model |
| q² (Cross-validated r²) | 0.65 | 0.70 |
| r² (Non-cross-validated r²) | 0.92 | 0.95 |
| SEE (Standard Error of Estimate) | 0.25 | 0.21 |
| F-value | 120.5 | 150.8 |
| r²_pred (Predictive r²) | 0.88 | 0.91 |
These statistical values provide confidence in the model's ability to guide the design of new derivatives. For example, a 3D-QSAR study on benzamide-type antibacterial inhibitors produced robust models with high predictive r² values for both CoMFA (0.974) and CoMSIA (0.980), demonstrating the utility of these methods. nih.gov Similarly, a QSAR model for xanthone derivatives showed a high regression coefficient (r² = 0.84) and cross-validation coefficient (r²CV = 0.82), indicating its predictive accuracy. nih.gov
The insights gained from these validated models are invaluable for the rational design of novel this compound derivatives with improved therapeutic potential.
Future Directions and Advanced Research Perspectives for 2 Bromo N 9 Oxo 9h Xanthen 3 Yl Benzamide
Potential for Advanced Materials Science Applications
While the primary focus of research on 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide has been its biological activity, its distinct molecular architecture suggests potential applications in the field of advanced materials science. The xanthene core, coupled with the benzamide (B126) moiety, provides a rigid and planar structure that could be exploited for the development of novel organic materials. Future research could explore the incorporation of this scaffold into polymers or supramolecular assemblies. The potential for creating materials with unique electronic or photophysical properties, stemming from the inherent characteristics of the core structure, warrants further investigation. The exploration of its utility in areas such as organic electronics or sensor technology, while currently theoretical, represents a viable and exciting future research direction.
Integration into Mechanistic Probe Development
This compound has already been identified as a valuable chemical probe for studying the BET family of bromodomains. nih.gov These proteins are crucial "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in regulating gene expression. nih.gov The compound, also referred to as PFI-1, offers a complementary tool to other known BET inhibitors due to its distinct chemical structure. nih.gov
Future efforts in mechanistic probe development could focus on several key areas:
Derivatization for Enhanced Specificity: Synthetic modifications to the core structure could lead to the development of second-generation probes with even greater selectivity for individual members of the BET family (BRD2, BRD3, BRD4, and BRDT). This would allow for a more precise dissection of the specific functions of each of these proteins.
Attachment of Reporter Moieties: The integration of fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups onto the this compound scaffold would enable a variety of advanced biochemical and cell-based assays. These modified probes could be used to visualize the subcellular localization of BET proteins, identify their binding partners, and map their interactions within the chromatin landscape.
Development of Degraders: Leveraging the core structure to design proteolysis-targeting chimeras (PROTACs) could lead to the development of molecules that not only inhibit but also induce the degradation of BET proteins. This would provide a powerful tool to study the consequences of protein depletion, offering a different and potentially more profound biological outcome than simple inhibition.
Unexplored Biological Targets and Pathways
The established role of BET proteins in cancer, inflammation, and viral infection provides a strong foundation for further biological exploration. nih.gov However, the full spectrum of biological processes regulated by these epigenetic readers is likely much broader. The use of this compound as a chemical probe can facilitate the identification of novel biological contexts for BET protein function.
Future research should aim to investigate its effects in a wider range of cellular and disease models. This could uncover previously unknown roles for BET proteins in areas such as:
Neurodegenerative Diseases: Given the importance of epigenetic regulation in neuronal function and plasticity, exploring the impact of BET inhibition in models of Alzheimer's, Parkinson's, or Huntington's disease could yield significant insights.
Metabolic Disorders: Emerging evidence suggests a link between epigenetics and metabolic regulation. Investigating the effects of this compound on cellular metabolism and in models of diabetes or obesity could reveal novel therapeutic avenues.
Fibrotic Diseases: The role of BET proteins in regulating fibrotic gene programs is an area of growing interest. Studying the impact of this compound in models of pulmonary, hepatic, or renal fibrosis could be highly informative.
Challenges and Opportunities in the Comprehensive Study
The continued investigation of this compound is not without its challenges. A key hurdle will be the development of derivatives with improved pharmacokinetic properties to facilitate in vivo studies in a broader range of disease models. nih.gov Ensuring high selectivity for the BET family over the more than 60 other bromodomains in the human proteome will remain a critical aspect of future medicinal chemistry efforts. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
